molecular formula C15H10Br4N2O3 B11561484 2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11561484
M. Wt: 585.9 g/mol
InChI Key: WBWXLPNNIQELQS-CGOBSMCZSA-N
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Description

2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine atoms and phenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-bromophenol and 2,4,6-tribromo-3-hydroxybenzaldehyde.

    Formation of Intermediate: 3-bromophenol is reacted with chloroacetic acid to form 2-(3-bromophenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then converted to 2-(3-bromophenoxy)acetohydrazide by reacting with hydrazine hydrate.

    Final Product: The hydrazide is then condensed with 2,4,6-tribromo-3-hydroxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenoxy acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenoxy)acetonitrile: Shares the bromophenoxy group but differs in its nitrile functionality.

    2-(4-bromophenoxy)acetohydrazide: Similar structure but with a different bromine substitution pattern.

    2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: Contains multiple bromophenoxy groups and a triazine core.

Uniqueness

2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromophenoxy and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10Br4N2O3

Molecular Weight

585.9 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H10Br4N2O3/c16-8-2-1-3-9(4-8)24-7-13(22)21-20-6-10-11(17)5-12(18)15(23)14(10)19/h1-6,23H,7H2,(H,21,22)/b20-6+

InChI Key

WBWXLPNNIQELQS-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br

Origin of Product

United States

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